molecular formula C16H23N3 B11735251 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11735251
M. Wt: 257.37 g/mol
InChI Key: LTEYPURNYYQATD-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine typically involves the cycloaddition of hydrazines with 1,3-diketones or their equivalents. One common method is the condensation of substituted aromatic aldehydes with hydrazine monohydrochloride, followed by cycloaddition with terminal alkynes . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts such as copper or ruthenium .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C16H23N3/c1-3-14(2)19-16(10-12-18-19)13-17-11-9-15-7-5-4-6-8-15/h4-8,10,12,14,17H,3,9,11,13H2,1-2H3

InChI Key

LTEYPURNYYQATD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

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